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Compound of Interest

1-(4-Chloro-3-
Compound Name:
fluorophenyl)ethanamine

CAS No.: 787633-87-8

Cat. No.: B2375498

Get Quote

Executive Summary & Chemical Identity

1-(4-Chloro-3-fluorophenyl)ethanamine is a halogenated chiral benzylamine derivative used
primarily as a pharmacophore in the synthesis of small-molecule kinase inhibitors.[1] Its
structural motif—characterized by a chiral center adjacent to a di-halogenated phenyl ring—
serves as a key hydrophobic anchor in ATP-competitive inhibitors targeting ALK, c-Met, and
ROS1 pathways.[1]

CAS Registry & Identifiers

The compound exists in racemic and enantiopure forms.[1] Due to the strict stereochemical
requirements of drug-target interactions, the enantiopure forms (particularly the R-isomer) are
of higher value in asymmetric synthesis.[1]
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CAS Registry

Chemical Form Molecular Formula  Molecular Weight
Number

Racemic 787633-87-8 CsHoCIFN 173.62 g/mol

(R)-Enantiomer 1114559-14-6 CsHoCIFN 173.62 g/mol

(S)-Enantiomer (HCI) 1245808-01-8 CsH10CI2FN 210.08 g/mol

Ketone Precursor 151945-84-5 CsHeCIFO 172.58 g/mol

Physicochemical Properties[1]

o Appearance: Colorless to pale yellow liquid (free base); White crystalline solid (HCI salt).[1]

Boiling Point: ~95-100 °C at 1.5 mmHg (Predicted).[1]

Density: 1.235 = 0.06 g/cm? (Predicted).[1]

pKa: ~9.5 (Amine conjugate acid).[1]

Solubility:
o Free Base:[1] Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.

o HCI Salt: Highly soluble in water, DMSO, MeOH.

Synthesis & Manufacturing Methodologies

The synthesis of chiral amines has shifted from classical resolution (fractional crystallization) to
biocatalytic transamination, which offers superior enantiomeric excess (>99% ee) and atom

economy.[1]

Biocatalytic Transamination (Preferred Route)

This route utilizes an w-transaminase (w-TA) to stereoselectively transfer an amino group from
an amine donor (e.g., isopropylamine) to the prochiral ketone 1-(4-chloro-3-
fluorophenyl)ethanone.[1]
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Mechanistic Pathway (DOT Diagram)
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Figure 1: Biocatalytic transamination pathway converting the prochiral ketone to the chiral
amine using an amine donor and PLP-dependent transaminase.[1]

Experimental Protocol: Enzymatic Synthesis of (R)-
Enantiomer

Objective: Synthesis of (R)-1-(4-chloro-3-fluorophenyl)ethanamine with >98% ee.
Reagents:

e Substrate: 1-(4-Chloro-3-fluorophenyl)ethanone (100 mM).[1]

e Enzyme: ATA-117 (or equivalent (R)-selective w-transaminase).[1]

e Donor: Isopropylamine (1.0 M, also serves as buffer component).

o Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).[1]

o Buffer: Potassium phosphate (100 mM, pH 7.5).

Procedure:

¢ Preparation: Dissolve PLP (1 mM) in potassium phosphate buffer. Adjust pH to 7.5.
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o Substrate Addition: Add isopropylamine (1.0 M) to the buffer. Note: Isopropylamine shifts the
equilibrium by removal of the volatile acetone coproduct.[1]

e Initiation: Add the ketone substrate (dissolved in 10% DMSO if solubility is limiting) and the
lyophilized enzyme powder (10 mg/mL).

 Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.
o Work-up:

o Basify reaction mixture to pH >11 using 5M NaOH (converts ammonium salt to free
amine).[1]

o Extract 3x with Methyl tert-butyl ether (MTBE).[1]
o Dry organic phase over anhydrous Na=SOa4 and concentrate under reduced pressure.[1]

 Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH4OH 95:5:1) or
convert to HCI salt for recrystallization.[1]

Medicinal Chemistry Applications

This amine moiety acts as a critical "left-hand side" (LHS) fragment in kinase inhibitors.[1] The
halogen substitution pattern (4-Cl, 3-F) is specifically tuned to fill hydrophobic pockets (e.g., the
specificity pocket of the ATP-binding site) while modulating metabolic stability.[1]

Structural Bioisosterism

The 1-(4-chloro-3-fluorophenyl)ethyl group is a bioisostere of the 1-(2,6-dichloro-3-
fluorophenyl)ethoxy fragment found in Crizotinib (an ALK/ROSL1 inhibitor).[1]

e Pharmacophore Logic:

o Chiral Methyl: Locks the conformation of the inhibitor, reducing entropic penalty upon
binding.[1]

o Halogens (ClI, F): Form weak halogen bonds with backbone carbonyls in the kinase hinge
region and increase lipophilicity (logP) for membrane permeability.[1]
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o Amine Linker: Provides a hydrogen bond donor/acceptor motif distinct from the ether
linkage in Crizotinib, often used to alter solubility or avoid patent space while retaining
potency.[1]

Target Pathways

e ALK (Anaplastic Lymphoma Kinase): Inhibitors for NSCLC (Non-Small Cell Lung Cancer).[1]

o c-Met (Hepatocyte Growth Factor Receptor): Oncology targets where this amine serves as
the solvent-exposed tail or hinge-binder anchor.[1]

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.[1]

Causes serious eye irritation.

Serious Eye Damage H319 o

' May cause respiratory
STOT - Single Exposure H335 o
irritation.[1]

Precautionary Measures:
o P280: Wear protective gloves/eye protection/face protection.[1]
e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

o Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base is sensitive to CO:z
(carbamate formation) and oxidation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 1-(3-Fluorophenyl)ethanamine | CBH10FN | CID 2782362 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ 2.1-(4-CHLORO-3-FLUOROPHENYL)ETHAN-1-ONE | CAS 151945-84-5 [matrix-fine-
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fluorophenyl-ethanamine-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2782362
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Fproduct%2Faldrich%2F787633
https://pubchem.ncbi.nlm.nih.gov/compound/2782362
https://pubchem.ncbi.nlm.nih.gov/compound/2782362
https://www.benchchem.com/product/b2375498/docs?utm_src=pdf-body#technical-monograph-1-4-chloro-3-fluorophenyl-ethanamine-1
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.bldpharm.com%2Fproducts%2F1114559-14-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/2782362
https://pubchem.ncbi.nlm.nih.gov/compound/2782362
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F2782362
https://pubchem.ncbi.nlm.nih.gov/compound/2782362
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.jmedchem.5b00258
https://pubchem.ncbi.nlm.nih.gov/compound/2782362
https://pubchem.ncbi.nlm.nih.gov/compound/2782362
https://pubchem.ncbi.nlm.nih.gov/compound/2782362
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/ketones/mm151945845n10
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.matrix-fine-chemicals.com%2Fen%2Fproduct%2F1-4-chloro-3-fluorophenyl-ethan-1-one%2F151945-84-5
https://pubchem.ncbi.nlm.nih.gov/compound/2782362
https://www.benchchem.com/product/b2375498?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/2782362
https://pubchem.ncbi.nlm.nih.gov/compound/2782362
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/ketones/mm151945845n10
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/ketones/mm151945845n10
https://www.benchchem.com/product/b2375498/docs#technical-monograph-1-4-chloro-3-fluorophenyl-ethanamine-1
https://www.benchchem.com/product/b2375498/docs#technical-monograph-1-4-chloro-3-fluorophenyl-ethanamine-1
https://www.benchchem.com/product/b2375498/docs#technical-monograph-1-4-chloro-3-fluorophenyl-ethanamine-1
https://www.benchchem.com/product/b2375498/docs#technical-monograph-1-4-chloro-3-fluorophenyl-ethanamine-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2375498?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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